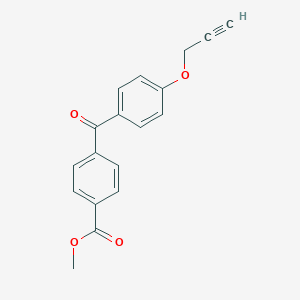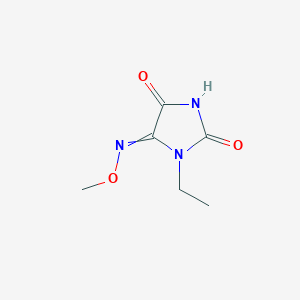
Cortisone Sodium Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Molecular Structure Analysis
The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .Chemical Reactions Analysis
The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .Physical And Chemical Properties Analysis
Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .科学的研究の応用
Treatment of Severe Allergic Reactions
Cortisone Sodium Succinate is often used to treat severe allergic reactions . It helps to reduce inflammation and suppress the immune response, thereby alleviating symptoms associated with severe allergies.
Dermatologic Diseases
This compound is also used in the treatment of various skin diseases . It can help to reduce inflammation and itching associated with conditions such as eczema and psoriasis.
Endocrine Disorders
Cortisone Sodium Succinate plays a crucial role in the management of endocrine disorders . It is used to treat conditions such as adrenal insufficiency, where the body does not produce enough of certain hormones.
Gastrointestinal Diseases
In the field of gastroenterology, Cortisone Sodium Succinate is used to manage inflammatory bowel diseases . It helps to reduce inflammation in the digestive tract, providing relief from symptoms.
Buccal Inflammatory Injuries
Research has shown that Cortisone Sodium Succinate can be used in the local treatment for buccal inflammatory injuries such as aphthous wounds . A high amount of the drug can be delivered at the target site, reducing or avoiding steroidal adverse effects seen by systemic administration routes .
Stability in Infusion Solutions
A study aimed to determine the in-use stability of hydrocortisone sodium succinate (HSS) infusion solutions . The results showed that HSS infusion solutions are physically and chemically stable for at least 6 hours if stored below 30 °C . This is particularly important in hospital intensive care units where HSS is used as a continuous infusion .
作用機序
Target of Action
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a glucocorticoid . Its primary targets are cells in the immune system and various tissues in the body. It binds to the glucocorticoid receptor, which is present in almost every cell in the body . This receptor-ligand complex then enters the cell nucleus and binds to DNA, influencing gene transcription .
Mode of Action
Upon binding to its target, Cortisone Sodium Succinate mediates changes in gene expression that lead to multiple downstream effects over hours to days . It decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors, while promoting anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
Cortisone Sodium Succinate affects several biochemical pathways. It disrupts the TCA cycle at the level of succinate dehydrogenase (SDHB), leading to succinate accumulation . This impairs oxidative phosphorylation and leads to reduced steroidogenesis . It also modulates the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF .
Pharmacokinetics
The pharmacokinetics of Cortisone Sodium Succinate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly water-soluble, allowing for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of the drug are required rapidly .
Result of Action
The molecular and cellular effects of Cortisone Sodium Succinate’s action are vast. It provides an anti-inflammatory effect at lower doses, while higher doses are immunosuppressive . High doses of the drug for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels . This wide range of effects allows it to be used in the treatment of a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of Cortisone Sodium Succinate can be influenced by various environmental factors. For instance, the presence of inflammation can trigger profound metabolic changes in steroidogenic adrenocortical cells, perturbing the TCA cycle and leading to succinate accumulation . This can impair oxidative phosphorylation and reduce steroidogenesis . Therefore, the physiological and pathological state of the body can significantly impact the drug’s action.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisone Sodium Succinate involves the conversion of cortisone to cortisone acetate, followed by the reaction of cortisone acetate with succinic anhydride to form Cortisone Sodium Succinate.", "Starting Materials": [ "Cortisone", "Acetic anhydride", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Cortisone is reacted with acetic anhydride in the presence of sodium hydroxide to form cortisone acetate.", "Cortisone acetate is then reacted with succinic anhydride in the presence of sodium hydroxide to form Cortisone Sodium Succinate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization from methanol." ] } | |
CAS番号 |
7415-42-1 |
製品名 |
Cortisone Sodium Succinate |
分子式 |
C₂₅H₃₁NaO₈ |
分子量 |
482.5 |
同義語 |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
製品の起源 |
United States |
Q & A
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrocortisone Sodium Succinate exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrocortisone Sodium Succinate impact the stability of Mitomycin C in solution?
A2: The study found that Hydrocortisone Sodium Succinate did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrocortisone Sodium Succinate []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




